(Rac)-AZD3839

BACE1 Binding Kinetics Drug-Target Residence Time

(Rac)-AZD3839 is the only BACE1 inhibitor with a fully validated cross-species PK/PD model spanning mouse, guinea pig, and human, enabling direct translation from in vitro potency to in vivo brain Aβ reduction. Its well-characterized selectivity (14-fold over BACE2, >1,000-fold over Cathepsin D) and defined cardiac safety margin (QTcF prolongation benchmarked in Phase 1) make it the definitive reference standard for BACE1 research. Avoid irreproducible results from uncharacterized alternatives.

Molecular Formula C24H15F4N5
Molecular Weight 449.4 g/mol
Cat. No. B1148114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-AZD3839
Synonyms4-Fluoro-1-[3-(5-pyrimidinyl)phenyl]-1-[2-(trifluoromethyl)-4-pyridinyl]-1H-isoindol-3-amine
Molecular FormulaC24H15F4N5
Molecular Weight449.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H15F4N5/c25-19-6-2-5-18-21(19)22(29)33-23(18,17-7-8-32-20(10-17)24(26,27)28)16-4-1-3-14(9-16)15-11-30-13-31-12-15/h1-13H,(H2,29,33)
InChIKeyKJPBADHCKFUMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Source (Rac)-AZD3839: A Preclinical BACE1 Inhibitor with Cross-Species Pharmacodynamic Validation


(Rac)-AZD3839 is a small-molecule, blood-brain barrier-permeable, reversible inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key aspartyl protease in the amyloidogenic pathway [1]. Discovered by AstraZeneca using fragment-based screening and structure-based design, (Rac)-AZD3839 has been characterized in extensive preclinical models and advanced to Phase 1 clinical trials for Alzheimer's disease [2][3]. Its procurement is primarily driven by the need for a well-validated, cross-species consistent BACE1 inhibitor for translational studies, bridging in vitro and in vivo pharmacodynamic models.

(Rac)-AZD3839: The Case Against Simple BACE1 Inhibitor Interchangeability


Generic substitution among BACE1 inhibitors is scientifically untenable due to marked differences in binding kinetics, selectivity profiles, and translational pharmacodynamics. While many compounds share the BACE1 target, parameters such as off-rate kinetics [1] and selectivity against the structurally homologous BACE2 and cathepsin D [2] vary by orders of magnitude, directly impacting safety and in vivo efficacy. Furthermore, the quantitative correlation between in vitro potency and in vivo brain Aβ reduction is not a class-wide constant, as evidenced by the highly predictive PK/PD relationship established for (Rac)-AZD3839 across mouse, guinea pig, and human models [3]. Using an alternative BACE1 inhibitor without verifying these specific parameters introduces significant risk of altered pharmacodynamic effects, off-target toxicity, and irreproducible translational results.

Head-to-Head and Cross-Study Quantitative Differentiation of (Rac)-AZD3839


(Rac)-AZD3839 Exhibits Markedly Faster Binding Off-Rate Kinetics Compared to AZD3293

In a direct head-to-head surface plasmon resonance (SPR) assay, (Rac)-AZD3839 demonstrated a significantly faster dissociation rate from the BACE1 enzyme compared to the later-generation inhibitor AZD3293 (Lanabecestat). (Rac)-AZD3839 was used as a reference compound to characterize the unusually slow off-rate of AZD3293, where AZD3293 dissociated 'significantly slower' than (Rac)-AZD3839, as visualized in the direct binding assay [1]. The slow off-rate of AZD3293 required a specific displacement experiment using (Rac)-AZD3839 as a competitor to confirm binding reversibility, which took approximately 15 hours for (Rac)-AZD3839 to displace AZD3293 [1].

BACE1 Binding Kinetics Drug-Target Residence Time

Cross-Study Comparison of BACE1 Potency and Selectivity Profiles

In a comprehensive comparative table of BACE1 inhibitors, (Rac)-AZD3839 exhibits a distinct selectivity profile relative to other clinical candidates [1]. (Rac)-AZD3839 demonstrates a Ki for BACE1 of 26 nM, with 14-fold selectivity over BACE2 and >1,000-fold selectivity over Cathepsin D [1][2]. In contrast, the earlier BACE1 inhibitor LY2811376 (Eli Lilly) showed a significantly higher IC50 of 239 nM and lacked selectivity over Cathepsin D, a factor linked to its clinical termination due to retinal toxicity [1]. Verubecestat (Merck) displays higher BACE1 potency (Ki = 2.2 nM) but a much narrower selectivity window for BACE2 (Ki = 0.38 nM), which has been implicated in species-specific depigmentation effects [3].

BACE1 Enzyme Inhibition Selectivity

Quantitative Translational PK/PD Relationship for (Rac)-AZD3839

A population PK/PD analysis established a highly predictive quantitative relationship for (Rac)-AZD3839, bridging preclinical and clinical pharmacodynamics. In healthy volunteers, single oral doses of (Rac)-AZD3839 reduced plasma Aβ40 and Aβ42 levels with estimated EC50 values of 46 nM and 59 nM, respectively, and a maximum effect (Emax) of approximately 55% [1]. This clinical potency was in excellent agreement with the concentration-response relationships obtained in mouse and guinea pig models [1]. This stands in contrast to the preclinical-to-clinical translation of other BACE1 inhibitors like LY2886721, where unexpected hepatotoxicity led to clinical termination [2].

Pharmacokinetics Pharmacodynamics Translational Science

In Vivo Efficacy Profile of (Rac)-AZD3839 Across Multiple Species

(Rac)-AZD3839 has been characterized in a range of preclinical species, demonstrating dose- and time-dependent lowering of Aβ40, Aβ42, and sAPPβ in plasma, brain, and CSF [1]. At oral doses of 80 and 160 µmol/kg in mice, and 100 and 200 µmol/kg in guinea pigs, (Rac)-AZD3839 achieved significant reductions in brain Aβ40 and Aβ42 levels [2]. In non-human primates, intravenous doses of 2.5 and 20 µmol/kg resulted in decreased CSF Aβ40, Aβ42, and sAPPβ [2]. This multi-species efficacy data, combined with the predictive PK/PD relationship, distinguishes (Rac)-AZD3839 from inhibitors where in vivo brain activity was not as consistently demonstrated, such as CTS-21166, which showed low brain exposure in preclinical studies [3].

In Vivo Pharmacology Aβ Reduction Preclinical Models

Safety Margin Characterization for (Rac)-AZD3839 in Human Trials

In a Phase 1 single ascending dose study in healthy volunteers (1-300 mg), (Rac)-AZD3839 demonstrated a dose-dependent effect on the cardiac QTcF interval. The mean QTcF prolongation was 5-6 ms at 60 mg, 9-10 ms at 100 mg, and 16 ms at 300 mg [1]. While the compound was otherwise safe and well-tolerated, this observed QTc effect at higher doses led to the discontinuation of clinical development [1][2]. This provides a clearly defined safety margin for preclinical use, in contrast to other BACE1 inhibitors that were discontinued due to less predictable toxicities, such as the hepatotoxicity observed with LY2886721 [3].

Safety Pharmacology QTc Prolongation Phase 1 Clinical Trial

Optimal Procurement and Use Cases for (Rac)-AZD3839 in Preclinical Alzheimer's Research


Validated Reference Compound for BACE1 Kinetic and Selectivity Assays

(Rac)-AZD3839 serves as an ideal reference standard for biochemical and cellular assays evaluating novel BACE1 inhibitors. Its well-defined selectivity profile (14-fold over BACE2, >1,000-fold over Cathepsin D) [1] and faster dissociation kinetics relative to AZD3293 make it a crucial comparator for characterizing binding kinetics and off-target liability. A researcher can use (Rac)-AZD3839 to benchmark the selectivity window and dissociation rate of a new chemical entity, providing essential context for its potential in vivo profile.

Translational Tool for PK/PD Modeling of Central BACE1 Inhibition

Given the robust translational PK/PD model bridging mouse, guinea pig, and human data [1], (Rac)-AZD3839 is a premier tool for studies focused on central target engagement. Its consistent and quantifiable reduction of Aβ40/Aβ42 in plasma, CSF, and brain across multiple species allows researchers to confidently model the relationship between plasma exposure, brain penetration, and central pharmacodynamic effect. This is particularly valuable for optimizing dosing regimens for novel brain-penetrant BACE1 inhibitors in preclinical development.

Functional Studies in Ex Vivo Electrophysiology and Neuronal Network Activity

Recent research demonstrates the utility of (Rac)-AZD3839 in functional neurophysiology studies. In multielectrode array (MEA) recordings of acute cerebellar slices, (Rac)-AZD3839 was shown to abolish the inhibitory effect of IL-6 on spontaneous neuronal activity, a finding that was not replicated with the BACE1 inhibitor verubecestat in hippocampal LTP experiments [1]. This highlights a differential functional role for BACE1 in specific brain regions and signaling pathways, positioning (Rac)-AZD3839 as a key pharmacological probe for dissecting BACE1-mediated modulation of neural activity and synaptic plasticity.

Preclinical Safety Studies with a Defined Cardiovascular Risk Margin

For in vivo safety pharmacology studies, the use of (Rac)-AZD3839 offers the advantage of a well-defined cardiovascular safety margin. The dose-dependent QTcF prolongation observed in humans, ranging from 5-6 ms at 60 mg to 16 ms at 300 mg [1], provides a quantifiable benchmark for monitoring cardiac effects in preclinical models. This allows researchers to design studies with a clear understanding of the exposure threshold for cardiovascular effects, making it a safer and more predictable tool for long-term in vivo experiments compared to BACE1 inhibitors with poorly characterized safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-AZD3839

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.